3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H19FN6 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-6-[4-(4-fluorophenyl)-1-piperazinyl][1,2,4]triazolo[4,3-b]pyridazine is 326.16552279 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Neuroleptic Activity
Compounds structurally related to "3-ethyl-6-[4-(4-fluorophenyl)-1-piperazinyl][1,2,4]triazolo[4,3-b]pyridazine" have been synthesized and evaluated for their neuroleptic activity. For instance, a series of new 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones demonstrated neuroleptic activity in mice and rats, with some compounds showing greater activity than established neuroleptics like chlorpromazine, but with a longer lasting effect and a lower propensity to produce catalepsy (Cascio, Manghisi, & Fregnan, 1989).
Anxiolytic and Anticonvulsant Properties
Research on triazolopyridazine derivatives, such as TPA023, which binds with high affinity to the benzodiazepine binding site of GABAA receptors, has shown anxiolytic-like activity in animal models without producing significant sedation or interacting heavily with alcohol. This suggests a potential for the development of novel anxiolytics with a better side effect profile (Atack et al., 2006).
Antidiabetic Activity
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their DPP-4 inhibition potential to develop them as anti-diabetic medications. The study found compounds with significant antioxidant and insulinotropic activity, highlighting the therapeutic potential of these derivatives in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Androgen Receptor Downregulation
In the development of treatments for advanced prostate cancer, modifications of the triazolopyridazine moiety have led to the creation of compounds like AZD3514, which is being evaluated in clinical trials for its ability to downregulate the androgen receptor, addressing critical aspects of prostate cancer progression (Bradbury et al., 2013).
Properties
IUPAC Name |
3-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6/c1-2-15-19-20-16-7-8-17(21-24(15)16)23-11-9-22(10-12-23)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBUFGZBNDYTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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